REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH2:8][CH2:9][c:10]1[cH:11][c:12]([O:19][CH2:20][CH3:21])[c:13]([O:16][CH2:17][CH3:18])[cH:14][cH:15]1)([CH3:5])([CH3:6])[CH3:22].[Cl:32][CH2:33][Cl:34].[F:23][C:24]([F:25])([F:26])[C:27]([OH:28])=[O:29].[Na+:31].[OH-:30]>>[NH2:7][CH2:8][CH2:9][c:10]1[cH:11][c:12]([O:19][CH2:20][CH3:21])[c:13]([O:16][CH2:17][CH3:18])[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(CCNC(=O)OC(C)(C)C)cc1OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCOc1ccc(CCN)cc1OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |